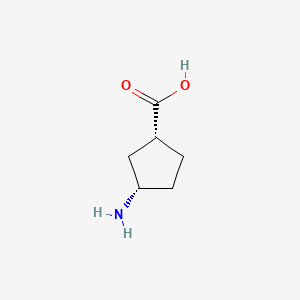

(1R,3S)-3-Aminocyclopentanecarboxylic acid

Description

BenchChem offers high-quality (1R,3S)-3-Aminocyclopentanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,3S)-3-Aminocyclopentanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,3S)-3-aminocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLSSTJTARJLHK-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49805-32-5, 71830-08-5 | |

| Record name | rel-(1R,3S)-3-Aminocyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49805-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,3S)-3-Aminocyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71830-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to (1R,3S)-3-Aminocyclopentanecarboxylic Acid: A Conformationally Restricted GABA Analogue and Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,3S)-3-Aminocyclopentanecarboxylic acid (ACPC) is a non-proteinogenic, cyclic β-amino acid that has garnered significant interest in medicinal chemistry and pharmacology. Its rigid cyclopentane backbone imposes conformational constraints that make it a valuable tool for probing receptor-ligand interactions and a desirable scaffold in drug design. This guide provides a comprehensive overview of the structure, physicochemical properties, stereoselective synthesis, and biological significance of the (1R,3S)-ACPC isomer, with a focus on its role as a Gamma-aminobutyric acid (GABA) analogue and as a key chiral intermediate in the synthesis of advanced pharmaceutical agents.

Molecular Structure and Stereochemistry

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a chiral molecule featuring a five-membered carbocyclic ring. The stereochemical designators (1R, 3S) define the absolute configuration of the two chiral centers: the carbon atom bearing the carboxylic acid group (C1) and the carbon atom bearing the amino group (C3). This specific arrangement results in a cis relative stereochemistry, where both the amino and carboxylic acid functional groups reside on the same face of the cyclopentane ring.

This cis configuration is crucial as it dictates the spatial orientation of the key pharmacophoric elements—the protonated amine and the carboxylate group. This fixed geometry makes (1R,3S)-ACPC a conformationally restricted analogue of the flexible neurotransmitter GABA, allowing researchers to study the specific conformations required for binding to GABA receptors.

Caption: 2D structure of (1R,3S)-3-Aminocyclopentanecarboxylic acid.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of (1R,3S)-ACPC is essential for its application in drug development, influencing factors such as solubility, absorption, and formulation.

Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | (cis)-(1R,3S)-3-Aminocyclopentane-1-carboxylic acid | [1] |

| CAS Number | 71830-08-5 | [2] |

| Molecular Formula | C₆H₁₁NO₂ | [2] |

| Molecular Weight | 129.16 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 172.1 °C | [1] |

| pKa (Carboxylic Acid) | 4.44 ± 0.20 (Predicted) | [3] |

| logP (XLogP3) | -2.6 (Calculated) | [4] |

| Solubility | Slightly soluble in water | [3] |

Rationale for Property Significance:

-

pKa : The predicted pKa of the carboxylic acid suggests it will be deprotonated at physiological pH (7.4), forming a carboxylate anion. The pKa of the amino group is expected to be around 9-10, meaning it will be protonated at physiological pH. This zwitterionic nature is critical for its interaction with biological targets and influences its solubility profile.

-

logP : The highly negative calculated logP value indicates that the molecule is very hydrophilic, consistent with its zwitterionic character and slight solubility in water. This has significant implications for its ability to cross lipid membranes, such as the blood-brain barrier.

-

Melting Point : The relatively high melting point is characteristic of amino acids, reflecting the strong intermolecular forces (hydrogen bonding and ionic interactions) in its crystalline lattice.[5]

Spectroscopic Characterization

Spectroscopic data is vital for the unambiguous identification and quality control of (1R,3S)-ACPC. The following data corresponds to the hydrochloride salt of the compound, as detailed in supporting information from synthetic studies.[6]

-

¹H NMR (D₂O, 250.13 MHz, δ): 3.70 (m, 1H), 2.95 (p, J = 8.0 Hz, 1H), 2.35 (m, 1H).

-

¹³C NMR (D₂O, 62.90 MHz, δ): 180.1 (CO₂H), 51.8 (CH), 42.6 (CH), 34.0 (CH₂), 30.2 (CH₂), 28.0 (CH₂).

-

Mass Spectrometry (CI) [m/z (%)]: 130 ([MH - HCl]⁺, 93), 112 (100), 95 (11), 84 (15).

Expert Interpretation: The NMR data is consistent with the rigid cis-cyclopentane structure. The number of distinct signals in both the proton and carbon spectra reflects the symmetry of the molecule. The chemical shifts are characteristic of the functional groups present. The mass spectrometry data confirms the molecular weight of the free amino acid (129 g/mol ).

Stereoselective Synthesis

The therapeutic utility of chiral molecules often resides in a single enantiomer. Consequently, the development of efficient stereoselective synthetic routes to (1R,3S)-ACPC is of paramount importance. A common and effective strategy begins with the readily available chiral building block, (-)-Vince's lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).

Synthetic Workflow from (-)-Vince's Lactam

This pathway leverages the inherent stereochemistry of the starting material to establish the desired (1R,3S) configuration.

Caption: Stereoselective synthesis workflow for (1R,3S)-ACPC.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established literature procedures.[6]

Step 1: Hydrogenation of (-)-Vince's Lactam (4)

-

To a solution of (-)-Vince's lactam (1 eq.) in ethyl acetate (EtOAc), add 10% Palladium on carbon (Pd/C) (approx. 0.03 eq.).

-

Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate in vacuo to yield the saturated lactam, 2-azabicyclo[2.2.1]heptan-3-one, which can often be used in the next step without further purification.

Causality Behind Choices: The use of palladium on carbon is a standard and highly efficient method for the catalytic hydrogenation of alkenes. The reaction is typically clean and high-yielding. EtOAc is a suitable solvent that solubilizes the starting material without interfering with the catalysis.

Step 2: Acid Hydrolysis of the Saturated Lactam

-

Dissolve the crude saturated lactam from the previous step in 10% aqueous hydrochloric acid (HCl).

-

Stir the solution vigorously at room temperature for an extended period (e.g., 2 days) to ensure complete hydrolysis of the amide bond.

-

Concentrate the reaction mixture in vacuo to remove water and excess HCl.

-

To the resulting oil, add acetone. This will induce the precipitation of the product as a white solid.

-

Filter the solid, wash with cold acetone, and dry in vacuo to afford pure (1R,3S)-3-aminocyclopentanecarboxylic acid hydrochloride.

Self-Validating System: The progress of the hydrolysis can be monitored by TLC or ¹H NMR by observing the disappearance of the lactam signals. The purity of the final hydrochloride salt can be readily assessed by NMR spectroscopy and its melting point.

Biological Activity and Applications

The rigid structure of (1R,3S)-ACPC makes it a valuable molecule for two primary applications in drug discovery: as an intrinsically active ligand for specific neurotransmitter receptors and as a constrained scaffold for building more complex drug molecules.

GABA Analogue and GABAC Receptor Activity

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its flexibility allows it to adopt multiple conformations to bind to different receptor subtypes (GABA_A, GABA_B, and GABA_C). (1R,3S)-ACPC and its stereoisomers serve as conformationally restricted GABA analogues, helping to elucidate the specific conformations required for receptor interaction.[7]

Studies on recombinant human GABA_C receptors (expressed in Xenopus oocytes) have shown that (-)-cis-3-aminocyclopentanecarboxylic acid, which corresponds to the (1R,3S) isomer, is a moderately potent partial agonist at ρ1 and ρ2 GABA_C receptors.[8] This intrinsic activity highlights its potential as a lead compound for developing selective GABA_C modulators, which are of interest for treating conditions like anxiety and sleep disorders.

Chiral Building Block in Drug Synthesis

The defined stereochemistry and conformational rigidity of (1R,3S)-ACPC make it an ideal building block for introducing specific spatial arrangements into larger molecules, thereby enhancing binding affinity and selectivity for a target receptor.

Case Study: CCR1 Antagonists (BMS-470539)

A prominent application of (1R,3S)-ACPC is in the synthesis of potent and selective antagonists for the C-C chemokine receptor 1 (CCR1).[9] CCR1 is implicated in the recruitment of leukocytes to sites of inflammation, making it an attractive target for treating autoimmune diseases like rheumatoid arthritis and multiple sclerosis.

The small molecule BMS-470539 (also known as BMS-457) is a selective MC1 receptor agonist, and its discovery was a significant step in this area. While the initial search mentioned its use in a CCR1 antagonist, further investigation reveals BMS-470539 is an MC1 agonist. The use of aminocyclopentane derivatives is common in constraining peptide and small molecule structures. In the design of such molecules, the (1R,3S)-ACPC core serves as a rigid scaffold. It correctly orients the appended pharmacophoric groups to maximize interactions with the binding pocket of the target receptor, a feat that would be entropically disfavored with a more flexible linker.

Analytical Methodologies

Ensuring the chemical purity and, critically, the enantiomeric purity of (1R,3S)-ACPC is essential for its use in research and development. Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.

General Approach for Chiral HPLC Method Development:

-

Column Selection: The separation of underivatized amino acids can be challenging. Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those based on teicoplanin, are often successful for the direct analysis of zwitterionic amino acids.[10] Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) are also widely used, sometimes requiring derivatization of the amino acid to improve solubility in normal-phase solvents.[11]

-

Mobile Phase Screening: For macrocyclic glycopeptide columns, a polar ionic mode is typically used, often consisting of a water/methanol/acetic acid/triethylamine system. For polysaccharide columns in normal phase, mobile phases like hexane/isopropanol or hexane/ethanol, often with additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds), are screened.[11]

-

Derivatization: If direct separation is unsuccessful, the amino group can be derivatized with reagents like Fmoc-Cl, Boc-anhydride, or dinitrofluorobenzene. The resulting derivatives often exhibit better chromatographic behavior and can be separated on a wider range of CSPs.

Conclusion

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a molecule of significant utility for researchers in chemistry and pharmacology. Its well-defined, conformationally restricted structure provides a unique tool for probing the structural requirements of receptor binding, particularly within the GABAergic system where it displays intrinsic partial agonist activity at GABA_C receptors. Furthermore, its demonstrated value as a chiral scaffold in the synthesis of complex therapeutic agents underscores its importance as a high-value building block in modern drug discovery. The stereoselective synthetic routes and analytical principles outlined in this guide provide a solid foundation for the procurement, characterization, and application of this versatile compound.

References

-

Guzman-Martinez, A., et al. (2007). Supporting Information for "A new family of foldamers based on cis-γ-amino-L-proline". Wiley-VCH. Available at: [Link]

-

ChemBK. (2024). (1R,3S)-3-Aminocyclopentanecarboxylic acid. ChemBK.com. Available at: [Link]

-

Wikipedia. (2023). BMS-470539. Wikipedia. Available at: [Link]

-

Duke, R. K., et al. (2004). (3-Aminocyclopentyl)methylphosphinic acids: novel GABA(C) receptor antagonists. British Journal of Pharmacology, 141(6), 957–964. Available at: [Link]

-

Chiral Technologies. (n.d.). Amino Acid Database. Chiral Technologies. Available at: [Link]

-

Cayman Chemical. (n.d.). BMS 470539 (hydrochloride). Cambridge Bioscience. Available at: [Link]

-

Ohira, S., et al. (2002). Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. Bioscience, Biotechnology, and Biochemistry, 66(4), 887-891. Available at: [Link]

-

BTEC Applied Science Level 3. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. Available at: [Link]

-

DC Chemicals. (n.d.). BMS-470539. DC Chemicals. Available at: [Link]

-

PubChem. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Chebib, M., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABAC receptors. European Journal of Pharmacology, 430(2-3), 185-192. Available at: [Link]

-

Molecules. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Available at: [Link]

- Pretsch, E., et al. (2000). Structure Determination of Organic Compounds. Springer.

-

Shimadzu. (n.d.). Rapid Method Scouting of Chiral Compounds. Shimadzu. Available at: [Link]

-

Allan, R. D., et al. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 32(11), 2517-2521. Available at: [Link]

-

LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

-

ResearchGate. (n.d.). (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... ResearchGate. Available at: [Link]

-

Celebi-Olcum, N., et al. (2021). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. Turkish Journal of Chemistry, 45(2), 349-358. Available at: [Link]

-

Organic Chemistry Frontiers. (2020). Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Royal Society of Chemistry. Available at: [Link]

-

Al-Khafaji, K., & Tasker, A. (2022). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology, 20(1), 1-17. Available at: [Link]

Sources

- 1. (1R,3S)-3-Aminocyclopentanecarboxylic acid | 19042-34-3 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 3-Aminocyclopentanecarboxylic acid | 89614-96-0 [smolecule.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. (1R,3S)-3-Aminocyclopentanecarboxylic acid | 71830-08-5 [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

Abstract

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a conformationally constrained cyclic β-amino acid of significant interest in medicinal chemistry. Its rigid cyclopentane scaffold makes it a valuable building block for synthesizing peptidomimetics and, notably, carbocyclic nucleoside analogues with potential antiviral and antitumor activities.[1][2] The precise spatial arrangement of the amino and carboxylic acid groups, defined by the (1R,3S) stereochemistry, is crucial for its biological function and interaction with target enzymes or receptors. However, achieving this specific stereoisomeric purity presents a considerable synthetic challenge. This guide provides a comprehensive overview of the primary strategies for synthesizing enantiomerically pure (1R,3S)-3-aminocyclopentanecarboxylic acid, focusing on the underlying principles of stereocontrol, detailed experimental considerations, and a comparative analysis of the methodologies for researchers and drug development professionals.

Introduction: The Significance of Stereochemistry

Cyclic β-amino acids are prized components in drug design for their ability to induce specific, stable secondary structures (e.g., helices, turns) when incorporated into peptide chains, thereby enhancing proteolytic stability and receptor affinity.[3] (1R,3S)-3-Aminocyclopentanecarboxylic acid, a member of this class, serves as a critical chiral intermediate.[4][5] The core challenge in its synthesis is not the construction of the cyclopentane ring itself, but the precise and predictable installation of two stereocenters in a cis relative configuration, and the subsequent isolation of the desired (1R,3S) enantiomer from other possible stereoisomers.

The primary synthetic hurdles include:

-

Diastereocontrol: Ensuring the cis relationship between the amino and carboxyl groups.

-

Enantiocontrol: Isolating the (1R,3S) enantiomer from its (1S,3R) counterpart.

This guide will explore the two dominant strategic approaches to overcome these challenges: the resolution of racemic mixtures and direct asymmetric synthesis.

Caption: High-level overview of synthetic approaches.

Strategic Approach I: Chiral Resolution

Chiral resolution is a classical and robust technique for separating a racemic mixture into its constituent enantiomers.[6] This approach begins with the synthesis of a racemic mixture of the target molecule or a key precursor, followed by a separation step. The primary advantage is often the use of simpler, less expensive starting materials for the initial synthesis of the racemate.

Resolution via Diastereomeric Salt Crystallization

This method relies on the principle that diastereomers (stereoisomers that are not mirror images) have different physical properties, including solubility.[6]

Causality and Mechanism: A racemic mixture of a carboxylic acid (like N-protected cis-3-aminocyclopentanecarboxylic acid) is reacted with a single enantiomer of a chiral base (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts. Due to their different three-dimensional structures, these salts pack differently into a crystal lattice, resulting in one diastereomer being less soluble in a given solvent system. This allows for its selective crystallization and separation by filtration. The chiral resolving agent is then removed, yielding the enantiomerically enriched acid.

Workflow and Protocol Considerations:

-

Protection: The amino group of racemic cis-3-aminocyclopentanecarboxylic acid is typically protected (e.g., with Boc or Cbz groups) to prevent unwanted side reactions and provide a handle for crystallization.

-

Salt Formation: The protected racemic acid is dissolved with an equimolar amount of a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine or ephedrine.

-

Crystallization: The choice of solvent is critical. A systematic screening of solvents or solvent mixtures is performed to find conditions where one diastereomeric salt crystallizes preferentially.

-

Isolation & Liberation: The crystallized salt is isolated, and the free N-protected amino acid is liberated by acidification. A final deprotection step yields the target compound.

Caption: Workflow for chiral resolution via crystallization.

Table 1: Reagents for Diastereomeric Salt Resolution

| Reagent/Component | Role/Function | Rationale for Choice |

| N-Boc protecting group | Protects amine, enhances crystallinity | Stable under basic/neutral conditions, easily removed with acid. |

| (R)-α-methylbenzylamine | Chiral Resolving Agent | Commercially available, forms well-defined crystalline salts. |

| Ethanol/Water | Crystallization Solvent | Polarity can be fine-tuned to maximize solubility differences. |

| Hydrochloric Acid (HCl) | Acidification Agent | Breaks the salt to liberate the free carboxylic acid. |

| Trifluoroacetic Acid (TFA) | Deprotection Agent | Standard reagent for cleaving the Boc protecting group. |

Strategic Approach II: Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the 50% theoretical yield limit of classical resolution. This is achieved by using chiral information—from a catalyst, auxiliary, or enzyme—to influence the stereochemical outcome of a reaction.

Enzymatic Kinetic Resolution of a Bicyclic Lactam Precursor

This elegant strategy leverages the high stereoselectivity of enzymes. A key precursor to cis-3-aminocyclopentanecarboxylic acid is the racemic bicyclic lactam (±)-2-azabicyclo[2.2.1]hept-5-en-3-one.

Causality and Mechanism: Kinetic resolution occurs when one enantiomer of a racemic substrate reacts significantly faster with a chiral catalyst or reagent (in this case, an enzyme) than the other. In this specific synthesis, a hydrolase enzyme selectively catalyzes the hydrolysis of the lactam ring of one enantiomer, converting it to the corresponding amino acid, while leaving the other enantiomer of the lactam largely untouched. This creates a mixture of two different compounds—an amino acid and a lactam—which can be easily separated.

Workflow and Protocol Considerations:

-

Substrate Synthesis: The racemic lactam (±)-2-azabicyclo[2.2.1]hept-5-en-3-one is synthesized, often via a [2+2] cycloaddition of chlorosulfonyl isocyanate to cyclopentadiene.[7]

-

Enzymatic Hydrolysis: The racemic lactam is incubated with a specific hydrolase (e.g., from Pseudomonas or Candida species) in an aqueous buffer. The enzyme selectively hydrolyzes one enantiomer, for instance, the (1S,4R)-lactam, into the corresponding amino acid.

-

Separation: The reaction mixture now contains the unreacted (1R,4S)-lactam and the newly formed amino acid. Their different chemical properties (acidic vs. neutral) allow for straightforward separation via extraction or chromatography.

-

Conversion to Target:

-

The unreacted (1R,4S)-lactam is subjected to hydrogenation (to saturate the double bond) followed by acid or base hydrolysis to open the lactam ring, yielding the desired (1R,3S)-3-aminocyclopentanecarboxylic acid.

-

The amino acid product from the enzymatic step can be used to synthesize the opposite enantiomer, (1S,3R).

-

Caption: Workflow for enzymatic kinetic resolution.

Detailed Experimental Protocol: Enzymatic Resolution Route

This protocol is a representative example based on established methodologies.[7] Researchers should optimize conditions based on their specific enzyme batch and equipment.

Part A: Enzymatic Hydrolysis

-

Materials:

-

(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (1.0 g, 9.16 mmol)

-

Phosphate Buffer (0.1 M, pH 7.2)

-

Immobilized Lipase from Candida antarctica (e.g., Novozym 435)

-

-

Procedure:

-

Suspend the racemic lactam in 100 mL of the phosphate buffer in a temperature-controlled reaction vessel.

-

Add the immobilized lipase (e.g., 200 mg).

-

Stir the suspension at a constant temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral HPLC or by measuring pH changes (due to amino acid formation), titrating with a dilute NaOH solution to maintain pH 7.2.

-

Stop the reaction at approximately 50% conversion to maximize the enantiomeric excess of both the remaining substrate and the product.

-

Filter off the immobilized enzyme for reuse.

-

Acidify the aqueous solution to pH ~2 with 1M HCl and extract with ethyl acetate to remove the unreacted lactam.

-

The aqueous layer contains the protonated amino acid product. The organic layers contain the desired unreacted (1R,4S)-lactam.

-

Part B: Conversion of Unreacted Lactam to Final Product

-

Materials:

-

(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one (from Part A)

-

Methanol

-

10% Palladium on Carbon (Pd/C)

-

Hydrogen Gas (H₂)

-

6M Hydrochloric Acid (HCl)

-

-

Procedure:

-

Dissolve the recovered lactam in methanol.

-

Add 10% Pd/C catalyst (approx. 10% by weight of the lactam).

-

Hydrogenate the mixture in a Parr shaker or under a hydrogen balloon at atmospheric pressure until TLC or GC-MS analysis indicates complete saturation of the double bond.

-

Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate under reduced pressure.

-

Add 6M HCl to the resulting saturated lactam and reflux the mixture for 4-6 hours until hydrolysis is complete.

-

Cool the reaction mixture and concentrate it in vacuo. The resulting solid is crude (1R,3S)-3-aminocyclopentanecarboxylic acid hydrochloride.

-

Recrystallize from an appropriate solvent system (e.g., ethanol/ether) to obtain the purified product.

-

Comparative Analysis of Synthetic Strategies

Table 2: Comparison of Synthetic Routes

| Feature | Diastereomeric Salt Resolution | Enzymatic Kinetic Resolution | Direct Asymmetric Synthesis |

| Starting Materials | Racemic cis-3-ACPC | Racemic bicyclic lactam | Achiral/prochiral precursors |

| Stereocontrol | Separation of diastereomers | Enzyme selectivity | Chiral catalyst or auxiliary |

| Theoretical Max Yield | 50% | 50% (for one enantiomer) | Up to 100% |

| Enantiomeric Excess | Typically >98% after recrystallization | Can be >99% | Often very high (>95%) |

| Advantages | Robust, well-established, uses cheaper reagents | High enantioselectivity, mild conditions | High theoretical yield, atom economical |

| Disadvantages | Loses at least 50% of material, requires screening of resolving agents/solvents | Limited to 50% yield, requires specific enzymes, potential for enzyme inhibition | Often requires expensive catalysts/reagents, multi-step synthesis of precursors |

Conclusion and Future Perspectives

The synthesis of enantiomerically pure (1R,3S)-3-aminocyclopentanecarboxylic acid is a well-addressed challenge with several viable and scalable solutions. The choice of strategy depends heavily on project-specific factors.

-

Chiral Resolution via Diastereomeric Salt Formation remains a practical and cost-effective method for moderate scales, provided an efficient resolution protocol can be developed.

-

Enzymatic Kinetic Resolution offers an elegant and highly selective route, benefiting from the mild conditions of biocatalysis and is particularly attractive for its clean transformations.

For drug development professionals, the enzymatic route often presents the most compelling case for large-scale production due to its high selectivity and the reusability of the biocatalyst. Future research will likely focus on developing catalytic asymmetric syntheses that can bypass the 50% yield limitation of resolution techniques entirely, potentially using transition metal-catalyzed hydrogenations or organocatalytic approaches to construct the stereocenters in a single, efficient transformation.[8][9]

References

-

Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC - NIH . Source: National Institutes of Health.

-

Asymmetric Synthesis of Cyclic β-Amino Acids . Source: Thieme Connect.

-

Asymmetric synthesis of cyclic cis-beta-amino acid derivatives using sulfinimines and prochiral Weinreb amide enolates - PubMed . Source: National Institutes of Health.

-

New Convergent Synthesis of Carbocyclic Nucleoside Analogues . Source: Thieme Connect.

-

An Efficient Synthesis of Chiral Cyclic β-Amino Acids via Asymmetric Hydrogenation . Source: Thieme Connect.

-

Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides | Request PDF . Source: ResearchGate.

-

[Synthesis of analogues of carbocyclic nucleoside] - PubMed . Source: National Institutes of Health.

-

SYNTÉZA NOVÝCH KARBOCYKLICKÝCH NUKLEOSIDOVÝCH ANALOGŮ - IS MUNI . Source: Masaryk University.

-

(1R,3S)-3-Aminocyclopentanecarboxylic acid synthesis - ChemicalBook . Source: ChemicalBook.

-

Some important cyclic β-amino acids | Download Scientific Diagram . Source: ResearchGate.

-

Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids - PMC - NIH . Source: National Institutes of Health.

-

(1R,3S)-3-Aminocyclopentanecarboxylic acid - ChemBK . Source: ChemBK.

-

Synthesis of Either Enantiomer of cis-3-Aminocyclopentanecarboxylic Acid from Both Enantiomers of Racemic 2-Azabicyclo[2.2.1] . Source: ElectronicsAndBooks.

-

CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents . Source: Google Patents.

-

(1R,3S)-3-Aminocyclopentane carboxylic acid | Drug Intermediate - MedchemExpress.com . Source: MedchemExpress.

-

(1R,3S)-3-Aminocyclopentane carboxylic acid - Biochemicals - CAT N - Bertin bioreagent . Source: Bertin Bioreagent.

-

Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid - The Journal of Organic Chemistry - ACS Figshare . Source: ACS Figshare.

-

Chiral resolution - Wikipedia . Source: Wikipedia.

-

Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC - NIH . Source: National Institutes of Health.

Sources

- 1. researchgate.net [researchgate.net]

- 2. [Synthesis of analogues of carbocyclic nucleoside] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. (1R,3S)-3-Aminocyclopentane carboxylic acid - Biochemicals - CAT N°: 11401 [bertin-bioreagent.com]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

(1R,3S)-3-Aminocyclopentanecarboxylic Acid: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(1R,3S)-3-Aminocyclopentanecarboxylic acid, a conformationally restricted analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), has garnered significant interest within the neuroscience and pharmacology communities. Its rigid cyclopentane backbone offers a unique stereochemical scaffold to probe the intricate binding pockets of GABA receptors. This technical guide provides a comprehensive analysis of the mechanism of action of (1R,3S)-3-aminocyclopentanecarboxylic acid, with a primary focus on its interactions with GABAA and GABAC receptors. We will explore the causality behind its stereoselective pharmacology, supported by quantitative binding and functional data. Furthermore, this guide will furnish detailed, field-proven experimental protocols for the characterization of this and similar compounds, empowering researchers to further elucidate the complexities of the GABAergic system.

Introduction: The Rationale for Conformationally Restricted GABA Analogues

The inherent flexibility of the GABA molecule, while crucial for its biological function, presents a challenge in the rational design of receptor-subtype-selective ligands. By incorporating the GABA pharmacophore into a rigid ring structure, such as the cyclopentane scaffold of (1R,3S)-3-aminocyclopentanecarboxylic acid, we can lock the molecule into a specific conformation. This conformational constraint provides invaluable insights into the topographically distinct requirements of different GABA receptor subtypes, paving the way for the development of novel therapeutics with improved selectivity and reduced off-target effects. The cis relationship between the amino and carboxylic acid groups at positions 1 and 3 of the cyclopentane ring in this particular isomer mimics a folded conformation of GABA, predisposing it to interact with specific GABA receptor subtypes.

Core Mechanism of Action: A Tale of Two Receptor Families

The primary mechanism of action of (1R,3S)-3-aminocyclopentanecarboxylic acid lies in its direct interaction with ionotropic GABA receptors, namely GABAA and GABAC receptors. However, the nature and consequences of these interactions differ significantly, highlighting the compound's nuanced pharmacological profile.

GABAC Receptors: A Stereoselective Partial Agonist

The most well-characterized activity of the enantiomers of cis-3-aminocyclopentanecarboxylic acid is at GABAC receptors, which are homomeric or heteromeric assemblies of ρ subunits. Electrophysiological studies on recombinant human homomeric ρ1 and ρ2 GABAC receptors expressed in Xenopus oocytes have revealed a distinct stereoselectivity.[1]

It has been established that the enantiomers of cis-3-aminocyclopentanecarboxylic acid (CACP) are moderately potent partial agonists at ρ1 and ρ2 GABAC receptors. Specifically, the (+)-enantiomer, (+)-CACP, exhibits a higher potency than the (-)-enantiomer. To correlate this with the (1R,3S) configuration, it is important to note that (-)-(1R,3S)-3-Aminocyclopentane carboxylic acid is a commercially available compound, indicating that the (1R,3S) enantiomer is the levorotatory, or (-) form.

Therefore, (1R,3S)-3-Aminocyclopentanecarboxylic acid [(-)-CACP] acts as a partial agonist at human ρ1 and ρ2 GABAC receptors.

The partial agonism of (1R,3S)-3-aminocyclopentanecarboxylic acid signifies that while it binds to and activates the receptor, it elicits a submaximal response compared to the endogenous full agonist, GABA. This property can be therapeutically advantageous, as a partial agonist can act as a functional antagonist in the presence of high concentrations of the endogenous agonist, thereby providing a modulatory effect rather than a simple on/off switch.

Quantitative Analysis of GABAC Receptor Activity

The functional potency of the enantiomers of cis-3-aminocyclopentanecarboxylic acid at GABAC receptors has been quantified using two-electrode voltage clamp electrophysiology.[1]

| Compound | Receptor | EC50 (µM) |

| (+)-CACP | ρ1 | 26.1 ± 1.1 |

| ρ2 | 20.1 ± 2.1 | |

| (-)-CACP [(1R,3S)-enantiomer] | ρ1 | 78.5 ± 3.5 |

| ρ2 | 63.8 ± 23.3 |

Table 1: Functional potency (EC50) of the enantiomers of cis-3-aminocyclopentanecarboxylic acid at human homomeric ρ1 and ρ2 GABAC receptors expressed in Xenopus oocytes.[1]

This data clearly demonstrates the stereoselective nature of the interaction, with the (+)-enantiomer being approximately 3-fold more potent than the (1R,3S)-enantiomer. The causality behind this stereoselectivity lies in the precise three-dimensional arrangement of the amino and carboxyl groups, which dictates the goodness of fit within the GABA binding site on the ρ subunits.

Caption: Signaling pathway of GABA and (1R,3S)-3-Aminocyclopentanecarboxylic acid at GABAC receptors.

GABAA Receptors: A Modulator with Subtype Selectivity

The conformational rigidity of (1R,3S)-3-aminocyclopentanecarboxylic acid makes it a valuable tool for probing the structural requirements of the GABA binding site on different α and β subunit interfaces within the GABAA receptor complex. It is plausible that the (1R,3S) configuration exhibits selectivity for certain GABAA receptor subtypes, a hypothesis that warrants further investigation through detailed binding and functional assays.

Experimental Protocols: A Guide to Characterization

To facilitate further research into the mechanism of action of (1R,3S)-3-aminocyclopentanecarboxylic acid and other GABAergic compounds, we provide the following detailed, self-validating experimental protocols.

Radioligand Binding Assay for GABAA Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the GABAA receptor.

Objective: To quantify the binding affinity of (1R,3S)-3-aminocyclopentanecarboxylic acid for GABAA receptors in rat brain membranes.

Materials:

-

Rat whole brain tissue

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand: [3H]-Muscimol (a potent GABAA agonist)

-

Non-specific binding control: Unlabeled GABA (10 mM)

-

Test Compound: (1R,3S)-3-Aminocyclopentanecarboxylic acid

-

Scintillation cocktail and vials

-

Liquid scintillation counter

-

Centrifuge and appropriate tubes

-

Glass-fiber filters

Methodology:

-

Membrane Preparation: a. Homogenize rat brains in ice-cold homogenization buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes. d. Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step three times to remove endogenous GABA. e. Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

Binding Assay: a. In a series of microcentrifuge tubes, add the following in triplicate:

- Total Binding: 50 µL of assay buffer, 50 µL of [3H]-Muscimol (to a final concentration of 2-5 nM), and 100 µL of membrane preparation.

- Non-specific Binding: 50 µL of unlabeled GABA (10 mM), 50 µL of [3H]-Muscimol, and 100 µL of membrane preparation.

- Competition: 50 µL of varying concentrations of (1R,3S)-3-aminocyclopentanecarboxylic acid, 50 µL of [3H]-Muscimol, and 100 µL of membrane preparation. b. Incubate the tubes at 4°C for 30 minutes. c. Terminate the binding reaction by rapid filtration through glass-fiber filters under vacuum. d. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand. e. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the competitor concentration. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand binding assay to determine the affinity of a test compound for GABAA receptors.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol details the functional characterization of a test compound at recombinant GABA receptors expressed in Xenopus oocytes.

Objective: To determine the functional potency (EC50) and efficacy of (1R,3S)-3-aminocyclopentanecarboxylic acid at specific GABA receptor subtypes.

Materials:

-

Xenopus laevis oocytes

-

cRNA for the desired GABA receptor subunits (e.g., human ρ1)

-

Oocyte Ringers 2 (OR2) solution

-

Collagenase solution

-

Microinjection setup

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Recording chamber and perfusion system

-

Glass microelectrodes (filled with 3 M KCl)

-

Test compound solutions in OR2

Methodology:

-

Oocyte Preparation and cRNA Injection: a. Surgically remove oocytes from an anesthetized female Xenopus laevis. b. Defolliculate the oocytes by incubation in collagenase solution. c. Inject the oocytes with the cRNA encoding the desired GABA receptor subunits. d. Incubate the injected oocytes for 2-7 days at 18°C in OR2 solution to allow for receptor expression.

-

Electrophysiological Recording: a. Place an oocyte in the recording chamber and perfuse with OR2 solution. b. Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection). c. Clamp the membrane potential at a holding potential of -60 mV. d. Apply GABA or the test compound at various concentrations via the perfusion system. e. Record the resulting transmembrane currents.

-

Data Analysis: a. Measure the peak current amplitude for each concentration of the agonist. b. Normalize the responses to the maximal response elicited by a saturating concentration of GABA. c. Plot the normalized current against the logarithm of the agonist concentration. d. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal efficacy relative to GABA.

Caption: Workflow for two-electrode voltage clamp electrophysiology to functionally characterize a compound at recombinant GABA receptors.

Conclusion and Future Directions

(1R,3S)-3-Aminocyclopentanecarboxylic acid serves as a valuable pharmacological tool for dissecting the complexities of the GABAergic system. Its well-defined stereochemistry and conformational rigidity have provided crucial insights into the structure-activity relationships at GABAC receptors, where it acts as a moderately potent partial agonist with clear stereoselectivity. While its activity at the diverse family of GABAA receptors is less defined, its potential for subtype selectivity warrants further in-depth investigation.

Future research should focus on:

-

Comprehensive GABAA Receptor Profiling: Determining the binding affinities and functional activities of (1R,3S)-3-aminocyclopentanecarboxylic acid across a wide range of GABAA receptor subunit combinations to identify any subtype selectivity.

-

Structural Biology Studies: Co-crystallization of (1R,3S)-3-aminocyclopentanecarboxylic acid with GABAC and GABAA receptors to elucidate the precise molecular interactions that govern its binding and stereoselectivity.

-

In Vivo Characterization: Investigating the physiological and behavioral effects of (1R,3S)-3-aminocyclopentanecarboxylic acid in animal models to correlate its in vitro receptor activity with in vivo pharmacological outcomes.

By pursuing these avenues of research, we can continue to unravel the intricate mechanisms of GABAergic neurotransmission and leverage this knowledge for the development of novel and more effective therapeutics for a host of neurological and psychiatric disorders.

References

-

Chebib, M., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British Journal of Pharmacology, 134(7), 1513–1520. [Link]

-

Chem-Impex International. (-)-(1R,3S)-3-Aminocyclopentane carboxylic acid. [Link]

-

Duke, R. K., et al. (2000). (+)- and (-)-cis-2-aminomethylcyclopropanecarboxylic acids show opposite pharmacology at recombinant rho(1) and rho(2) GABA(C) receptors. Journal of Neurochemistry, 75(6), 2602-2612. [Link]

Sources

A Technical Guide to (1R,3S)-3-Aminocyclopentanecarboxylic Acid: A Chiral Building Block in Modern Drug Discovery

Abstract: This guide provides an in-depth technical overview of (1R,3S)-3-Aminocyclopentanecarboxylic acid (CAS No: 71830-08-5), a pivotal, non-proteinogenic amino acid analogue. As a conformationally restricted analogue of γ-aminobutyric acid (GABA), this compound has garnered significant interest in neuroscience research and serves as a critical chiral building block in the synthesis of advanced pharmaceutical agents. This document details its chemical identity, stereoselective synthesis, analytical characterization, key applications in drug development, and essential safety protocols, tailored for researchers, chemists, and drug development professionals.

Chemical Identity and Physicochemical Properties

(1R,3S)-3-Aminocyclopentanecarboxylic acid, also known by its synonym (-)-(1R,3S)-β-Homocycloleucine, is a cyclic amino acid derivative.[1][2] Its rigid cyclopentane scaffold imposes significant conformational constraints compared to the flexible nature of endogenous molecules like GABA, making it an invaluable tool for probing receptor binding pockets and designing selective ligands. The specific (1R,3S) stereochemistry defines a cis relationship between the amine and carboxylic acid functional groups, which is crucial for its biological activity and synthetic applications.

Table 1: Core Chemical and Physical Properties

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 71830-08-5 | [1][2][3][4] |

| Molecular Formula | C₆H₁₁NO₂ | [1][4][5] |

| Molecular Weight | 129.16 g/mol | [1][2][4][5] |

| IUPAC Name | (1R,3S)-3-aminocyclopentane-1-carboxylic acid | [5] |

| Appearance | White to off-white/beige crystalline powder | [1][3] |

| Solubility | Slightly soluble in water | [3][6] |

| SMILES | N[C@H]1CCC1 | [4] |

| Storage | 0-8 °C, protect from light |[1][4] |

Synthesis and Stereochemical Control

The therapeutic efficacy and selectivity of chiral molecules are intrinsically linked to their stereochemistry. Consequently, the synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic acid requires robust methods that yield high enantiomeric purity. A common and effective strategy involves the stereoselective reduction of a prochiral intermediate.

Exemplary Synthetic Workflow: Stereoselective Reduction

A key method for preparing the cis-amino acid involves the reduction of 3-hydroxyiminocyclopentanecarboxylic acid.[7][8] The choice of reducing agent and reaction conditions is critical to direct the stereochemical outcome, favoring the introduction of the amino group on the same face of the ring as the existing carboxylic acid. This approach is often preferred for its efficiency and control over the desired cis diastereomer.

The workflow below illustrates a generalized pathway for this transformation. The initial starting materials are readily available, and the key transformation establishes the two critical chiral centers in a single, controlled step.

Caption: Generalized workflow for the synthesis of (1R,3S)-3-ACPC.

Analytical Characterization

Confirmation of the structure, purity, and stereochemistry of (1R,3S)-3-Aminocyclopentanecarboxylic acid is essential. A combination of spectroscopic and analytical techniques is employed for comprehensive characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon skeleton and the cis-relationship of the protons at C1 and C3. Spectral data is available for the hydrochloride salt form of the compound.[9]

-

Mass Spectrometry (MS): Provides accurate molecular weight determination, confirming the elemental composition.[9]

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the amine (N-H), carboxylic acid (O-H), and carbonyl (C=O) stretches.[9]

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Used to determine the enantiomeric purity of the final product, ensuring the absence of the (1S,3R) enantiomer.

-

Optical Rotation: The specific rotation, measured with a polarimeter, confirms the bulk enantiomeric identity of the compound.[1]

Applications in Drug Discovery and Neuroscience

The unique structural properties of (1R,3S)-3-Aminocyclopentanecarboxylic acid make it a versatile tool in medicinal chemistry.[1][10]

Chiral Scaffold for Pharmaceutical Synthesis

As a synthetic intermediate, this compound provides a rigid, stereodefined core for building more complex molecules.[10][11] Its bifunctional nature (amine and carboxylic acid) allows for sequential or orthogonal derivatization. Notable applications include its use in the preparation of:

-

CCR1 Antagonists: It serves as a key fragment for potent and selective antagonists of the C-C chemokine receptor type 1 (CCR1), a target for inflammatory diseases.[3]

-

Cyclic RGD Peptides: The cyclopentane backbone is used to create constrained cyclic peptides containing the Arg-Gly-Asp (RGD) sequence, which are potent inhibitors of integrin receptors involved in cell adhesion and signaling.[3]

GABA Analogue and Neuromodulatory Activity

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The development of conformationally restricted GABA analogues is a proven strategy for achieving receptor subtype selectivity.

(1R,3S)-3-Aminocyclopentanecarboxylic acid (often referred to as cis-ACPC in literature) has been studied for its effects on GABA receptors.[12] Research has shown that it acts as a moderately potent partial agonist at GABA(C) receptors .[12] This is significant because GABA(C) receptors have a distinct pharmacology from the more ubiquitous GABA(A) and GABA(B) receptors, and modulators of this receptor are of interest for treating various neurological conditions. Furthermore, derivatives of this scaffold have been designed as mechanism-based inactivators of GABA aminotransferase (GABA-AT), an enzyme responsible for GABA degradation.[13]

Caption: Interaction of (1R,3S)-3-ACPC with the GABA(C) receptor.

Safety and Handling

(1R,3S)-3-Aminocyclopentanecarboxylic acid is classified as an irritant and is harmful if swallowed.[5][14] Standard laboratory safety protocols should be strictly followed when handling this compound.

Table 2: GHS Hazard and Safety Information

| Category | Information | Source(s) |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | [14][15] |

| Signal Word | Warning | [14][15] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][14][15] |

| Precautionary Measures | P261: Avoid breathing dust.P280: Wear protective gloves, eye protection, and face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[14][15] |

Researchers should always consult the full Safety Data Sheet (SDS) before use.[14][16] The compound should be handled in a well-ventilated area or fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Conclusion

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a high-value chemical entity with significant utility in modern chemical and biological sciences. Its well-defined stereochemistry and rigid structure make it an ideal scaffold for asymmetric synthesis and a precise tool for investigating neuroreceptor pharmacology. From its role in creating novel therapeutics targeting inflammation to its modulation of the GABAergic system, (1R,3S)-3-ACPC continues to be a compound of great interest for scientists and researchers dedicated to advancing human health.

References

-

Sigma-Aldrich. (1R,3S)-3-Aminocyclopentane-1-carboxylic acid hydrochloride | 147780-44-7.

-

Chem-Impex. (-)-(1R,3S-3-Aminocyclopentane carboxylic acid.

-

Santa Cruz Biotechnology. (−)-(1R,3S)-3-Aminocyclopentane carboxylic acid | CAS 71830-08-5.

-

ChemicalBook. (1R,3S)-3-Aminocyclopentanecarboxylic acid | 71830-08-5.

-

ChemScene. 71830-08-5 | (1R,3S)-3-Aminocyclopentane carboxylic acid.

-

Cayman Chemical. (1R,3S)-3-Aminocyclopentane carboxylic acid (CAS 71830-08-5).

-

PubChem. (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035.

-

ChemBK. (1R,3S)-3-Aminocyclopentanecarboxylic acid.

-

ChemicalBook. (1R,3S)-3-Aminocyclopentanecarboxylic acid - Safety Data Sheet.

-

Chebib, M., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. PubMed.

-

ChemicalBook. (1R,3S)-3-Aminocyclopentanecarboxylic acid synthesis.

-

MedChemExpress. (1R,3S)-3-Aminocyclopentane carboxylic acid-SDS.

-

MedChemExpress. (1R,3S)-3-Aminocyclopentane carboxylic acid | Drug Intermediate.

-

Cayman Chemical. (1R,3R)-3-Aminocyclopentane carboxylic acid SAFETY DATA SHEET.

-

ChemicalBook. (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride(147780-44-7) 1H NMR spectrum.

-

Hsiao, Y., et al. (2020). Mechanism-Based Design of 3-Amino-4-Halocyclopentenecarboxylic Acids as Inactivators of GABA Aminotransferase. PubMed.

-

MedChemExpress. BOC-(1R,3S)-3-aminocyclopentane carboxylic acid.

-

Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry.

-

Bertin Bioreagent. (1R,3S)-3-Aminocyclopentane carboxylic acid - Biochemicals.

-

ResearchGate. (2021). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin | Request PDF.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. (1R,3S)-3-Aminocyclopentanecarboxylic acid | 71830-08-5 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. connectsci.au [connectsci.au]

- 8. researchgate.net [researchgate.net]

- 9. (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride(147780-44-7) 1H NMR spectrum [chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

- 12. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism-Based Design of 3-Amino-4-Halocyclopentenecarboxylic Acids as Inactivators of GABA Aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. (1R,3S)-3-Aminocyclopentane-1-carboxylic acid hydrochloride | 147780-44-7 [sigmaaldrich.com]

- 16. (1R,3S)-3-Aminocyclopentanecarboxylic acid - Safety Data Sheet [chemicalbook.com]

(1R,3S)-3-Aminocyclopentanecarboxylic Acid: A Conformationally Restricted Modulator of GABAergic Neurotransmission

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a chiral, non-proteinogenic amino acid that serves as a conformationally restricted analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Its rigid cyclopentane backbone offers a unique structural scaffold for probing the bioactive conformations required for interaction with GABA receptors. This technical guide provides a comprehensive overview of the known biological activities of (1R,3S)-3-aminocyclopentanecarboxylic acid, with a particular focus on its role as a modulator of GABA receptors. We will delve into its stereoselective interactions, mechanism of action, and potential therapeutic applications in neurological disorders. This document is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and neuroscience, providing both foundational knowledge and detailed experimental considerations.

Introduction: The Rationale for Conformationally Restricted GABA Analogs

The neurotransmitter GABA exhibits significant conformational flexibility, allowing it to adopt various spatial arrangements to bind to its diverse range of receptors, primarily the ionotropic GABAA and GABAC receptors, and the metabotropic GABAB receptors. This flexibility, while crucial for its physiological function, presents a challenge for the development of receptor-subtype-selective drugs. By incorporating the GABA pharmacophore into a rigid carbocyclic structure, such as a cyclopentane ring, we can lock the molecule into a specific conformation. These conformationally restricted analogs are invaluable tools for elucidating the precise three-dimensional requirements for ligand recognition at different GABA receptor subtypes.

(1R,3S)-3-Aminocyclopentanecarboxylic acid, a cis-isomer, represents one such tool. Its stereochemistry is critical to its biological activity, as subtle changes in the spatial orientation of the amino and carboxylic acid groups can dramatically alter receptor affinity and efficacy. This guide will focus specifically on the biological profile of the (1R,3S)-enantiomer, distinguishing it from its stereoisomers and other related cyclopentane-based GABA analogs.

Molecular Profile and Physicochemical Properties

A foundational understanding of the molecule's physical and chemical characteristics is paramount for its application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁NO₂ | [1] |

| Molecular Weight | 129.16 g/mol | [1] |

| CAS Number | 71830-08-5 | [1] |

| Stereochemistry | (1R,3S), cis | [2] |

| Appearance | Off-white to beige crystalline powder | |

| Solubility | Slightly soluble in water | |

| Synonyms | (-)-cis-3-Aminocyclopentanecarboxylic acid | [1] |

Biological Activity at GABA Receptors

The primary biological target of (1R,3S)-3-aminocyclopentanecarboxylic acid and its isomers is the GABAergic system. The rigid cyclopentane ring forces the amino and carboxyl groups into a specific spatial relationship, mimicking a particular conformation of GABA and allowing for stereoselective interactions with GABA receptors.

Interaction with GABAC Receptors

The most well-characterized activity of the enantiomers of cis-3-aminocyclopentanecarboxylic acid (CACP) is at GABAC receptors, a subclass of ionotropic GABA receptors highly expressed in the retina. A key study using two-electrode voltage clamp methods on human homomeric ρ1 and ρ2 GABAC receptors expressed in Xenopus oocytes revealed that both the (+)- and (-)-enantiomers of CACP act as moderately potent partial agonists.[3]

| Enantiomer of CACP | Receptor | Activity | EC₅₀ (μM) |

| (+)-CACP | ρ1 | Partial Agonist | 26.1 ± 1.1 |

| ρ2 | Partial Agonist | 20.1 ± 2.1 | |

| (-)-CACP | ρ1 | Partial Agonist | 78.5 ± 3.5 |

| ρ2 | Partial Agonist | 63.8 ± 23.3 |

Table adapted from Chebib et al., Eur. J. Pharmacol., 2001.[3]

This data demonstrates a degree of stereoselectivity at GABAC receptors, with the (+)-enantiomer exhibiting higher potency than the (-)-(1R,3S) enantiomer. The partial agonism suggests that while these compounds can activate the receptor, they do so with lower efficacy than the endogenous ligand GABA.

Interaction with GABAA Receptors

The interaction of (1R,3S)-3-aminocyclopentanecarboxylic acid with the more ubiquitously expressed GABAA receptors is less definitively characterized. However, structure-activity relationship studies of a series of cyclopentane GABA analogs have provided valuable insights. Research on GABA membrane binding has shown that trans-3-aminocyclopentanecarboxylic acid (TACP) is a more potent inhibitor of Na⁺-independent GABA binding, which is characteristic of GABAA receptor interaction, than the cis-isomer. This suggests that while cis-3-aminocyclopentanecarboxylic acid does interact with GABAA receptors, it may have a lower affinity than its trans counterpart.

Further studies on derivatives of aminocyclopentenecarboxylic acid have utilized the saturated cis and trans analogs (CACP and TACP) as foundational structures, noting their activity as GABAA agonists. The development of a benzylthioether derivative of a related cyclopentene analog resulted in a compound with antagonist activity at α₁β₂γ₂ₗ GABAA receptors, highlighting how modifications to the cyclopentane scaffold can modulate the pharmacological profile from agonism to antagonism.

The precise nature of the interaction of the (1R,3S)-enantiomer—whether it is a full or partial agonist, or a modulator—and its selectivity for different GABAA receptor subunit combinations remain areas for further investigation.

Diagram of GABAergic Signaling and the Action of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

Caption: GABAergic signaling pathway and the putative action of (1R,3S)-3-Aminocyclopentanecarboxylic Acid.

Potential Therapeutic Applications and Future Directions

Given its activity at GABA receptors, (1R,3S)-3-aminocyclopentanecarboxylic acid and its derivatives hold potential for the treatment of neurological and psychiatric disorders characterized by GABAergic dysfunction. These include:

-

Epilepsy: As a GABA receptor agonist, it could enhance inhibitory neurotransmission and reduce neuronal hyperexcitability.

-

Anxiety Disorders: By potentiating GABAergic signaling, it may exert anxiolytic effects.

-

Spasticity: Its potential to mimic GABA could be beneficial in conditions characterized by muscle hypertonicity.

However, the development of this compound as a therapeutic agent is contingent on a more detailed understanding of its pharmacological profile. Key areas for future research include:

-

GABAA Receptor Subtype Selectivity: Determining the affinity and efficacy of (1R,3S)-3-aminocyclopentanecarboxylic acid at different GABAA receptor subunit combinations is crucial for predicting its therapeutic effects and side-effect profile.

-

In Vivo Efficacy: Preclinical studies in animal models of epilepsy, anxiety, and other relevant disorders are necessary to establish its therapeutic potential.

-

Pharmacokinetics and Blood-Brain Barrier Permeability: A comprehensive evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties, particularly its ability to cross the blood-brain barrier, is essential.

-

Medicinal Chemistry Efforts: The cyclopentane scaffold can be further modified to improve potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

The following section outlines standardized experimental workflows for characterizing the biological activity of (1R,3S)-3-aminocyclopentanecarboxylic acid.

Radioligand Binding Assay for GABAA Receptor Affinity

This protocol determines the binding affinity of the test compound for the GABAA receptor by measuring its ability to displace a radiolabeled ligand.

Workflow Diagram

Caption: Workflow for a GABAA receptor radioligand binding assay.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize rat cerebral cortices in a buffered sucrose solution. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membranes multiple times in a suitable buffer (e.g., Tris-HCl) to remove endogenous GABA.

-

Binding Assay: In a multi-well plate, combine the prepared membranes, a fixed concentration of a GABAA receptor radioligand (e.g., [³H]muscimol for the agonist site), and varying concentrations of (1R,3S)-3-aminocyclopentanecarboxylic acid.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding). Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes

This protocol assesses the functional activity (agonist, antagonist, or modulator) of the compound on specific GABA receptor subtypes expressed in a controlled system.

Step-by-Step Methodology:

-

Oocyte Preparation: Harvest oocytes from a female Xenopus laevis. Defolliculate the oocytes enzymatically (e.g., with collagenase).

-

cRNA Injection: Inject the oocytes with cRNAs encoding the subunits of the desired GABA receptor subtype (e.g., human ρ1 for GABAC or various α, β, and γ combinations for GABAA).

-

Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression on the cell surface.

-

Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a buffer solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Compound Application: Apply GABA or (1R,3S)-3-aminocyclopentanecarboxylic acid at various concentrations to the oocyte via the perfusion system.

-

Data Acquisition: Record the induced transmembrane currents at a holding potential of approximately -70 mV.

-

Data Analysis: For agonists, plot the current amplitude against the compound concentration to generate a dose-response curve and determine the EC₅₀ (concentration for 50% maximal effect) and maximal efficacy relative to GABA. For antagonists, co-apply the compound with a fixed concentration of GABA to determine the IC₅₀ for inhibition.

Conclusion

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a valuable chemical tool for the study of GABAergic neurotransmission. Its conformationally restricted structure provides stereospecific interactions with GABA receptors, with its most clearly defined role being a moderately potent partial agonist at GABAC receptors. While its activity at the more therapeutically relevant GABAA receptors is suggested, further detailed pharmacological characterization is required to fully elucidate its potential. The experimental frameworks provided in this guide offer a pathway for researchers to unravel the nuanced biological activities of this and other GABA analogs, ultimately contributing to the design of novel therapeutics for a range of neurological disorders.

References

-

Chebib, M., Duke, R. K., Allan, R. D., & Johnston, G. A. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. European journal of pharmacology, 430(2-3), 185–192. [Link]

-

Johnston, G. A. R., Chebib, M., Duke, R. K., Fernandez, S. P., Hanrahan, J. R., Hinton, T., & Mewett, K. N. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical research, 34(10), 1698–1703. [Link]

- Krogsgaard-Larsen, P., Johnston, G. A., Lodge, D., & Curtis, D. R. (1977). A new class of GABA agonist.

-

PubChem. (n.d.). 3-Aminocyclopentanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Roberts, E., & Krause, D. N. (1979). Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport. Advances in experimental medicine and biology, 123, 43–62. [Link]

-

Taylor, C. P., & Sedman, A. J. (1991). Synthesis of either enantiomer of cis-3-aminocyclopentanecarboxylic acid from both enantiomers of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one. Journal of the Chemical Society, Perkin Transactions 1, (11), 2825-2829. [Link]

Sources

An In-Depth Technical Guide to (1R,3S)-3-Aminocyclopentanecarboxylic Acid: From Discovery to Therapeutic Potential

Abstract: (1R,3S)-3-Aminocyclopentanecarboxylic acid, a conformationally restricted analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), represents a cornerstone in the development of selective neurological agents. Its rigid cyclopentane framework offers a unique stereochemical scaffold that has been pivotal for probing the binding conformations of GABA receptors. This technical guide provides a comprehensive overview of the discovery, historical context, and evolution of synthetic strategies for this crucial molecule. It further delves into its pharmacological properties and its significant role as a building block in modern drug discovery, particularly in the design of therapeutics for neurological disorders. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering both foundational knowledge and insights into advanced applications.

Genesis: Discovery and Early Context

The story of (1R,3S)-3-aminocyclopentanecarboxylic acid is intrinsically linked to the broader effort to understand the neuropharmacology of GABA. GABA's inherent flexibility allows it to adopt multiple conformations, making it challenging to design receptor-subtype-specific drugs. This led researchers to explore conformationally constrained analogs, where a cyclic structure would lock the molecule into a more defined shape, thereby increasing receptor selectivity.

The first preparation of all four stereoisomers of 3-aminocyclopentanecarboxylic acid was reported in 1979 as part of a program to develop GABA analogs.[1][2] A significant finding from this early work was the stereochemical correlation of the cis-(1R,3S) isomer with the amino acid degradation product of the antibiotic amidinomycin.[1][2] This established the absolute configuration of this naturally occurring product and highlighted the biological relevance of this specific stereoisomer. The key to this initial synthesis was the stereoselective reduction of 3-hydroxyiminocyclopentanecarboxylic acid, which preferentially yielded the cis amino acid.[1][2]

Modern Synthetic Strategies: A Comparative Analysis

Since its initial discovery, numerous synthetic routes to (1R,3S)-3-aminocyclopentanecarboxylic acid have been developed, driven by the need for enantiomerically pure material for pharmacological studies. These methods vary in efficiency, scalability, and the source of chirality.

Key Synthetic Approaches

Modern syntheses often employ strategies such as chiral resolution, asymmetric synthesis starting from achiral precursors, or utilization of the chiral pool. A notable approach involves a hetero-Diels-Alder reaction with cyclopentadiene, followed by enzymatic chiral resolution to establish the desired stereocenters.[3] Another powerful strategy uses an alkylidene carbene 1,5-C-H insertion reaction as the key step to construct the cyclopentane ring with high enantiomeric excess.[4]

| Strategy | Starting Materials | Key Steps | Advantages | Disadvantages | Reference |

| Stereoselective Reduction | 3-Hydroxyiminocyclopentanecarboxylic acid | Reduction of oxime | Direct, historical significance | May require separation of stereoisomers | [1][2] |

| Asymmetric Cycloaddition | Cyclopentadiene, N-acyl hydroxylamine | Hetero-Diels-Alder, Enzymatic Resolution | High optical purity, novel route | Multi-step, requires specific enzymes | [3][5] |

| Carbene C-H Insertion | Garner's aldehyde derivative | Wittig homologation, Catalytic hydrogenation, Carbene insertion | High enantiomeric excess | Requires specialized reagents | [4] |

Detailed Experimental Protocol: Asymmetric Cycloaddition Route

The following protocol is a conceptual summary based on patented methods for preparing a related precursor, (1R,3S)-3-aminocyclopentanol hydrochloride, which shares the core stereochemical challenge.[3]

Objective: To synthesize the chiral cyclopentane core via asymmetric cycloaddition and enzymatic resolution.

Step 1: Hetero-Diels-Alder Reaction

-

Rationale: To construct the bicyclic core and set the cis stereochemistry.

-

Procedure: tert-Butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate using a copper chloride catalyst. This reactive species immediately undergoes a hetero-Diels-Alder reaction with cyclopentadiene to form cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester. The reaction is typically run at room temperature.[3]

Step 2: Reductive Ring Opening

-

Rationale: To open the bicyclic ether and reveal the cyclopentene ring with the desired amino and hydroxyl functionalities.

-

Procedure: The product from Step 1 is treated with a reducing agent, such as zinc powder in acetic acid, to selectively cleave the N-O bond. This yields the racemic intermediate cis-N-[4-hydroxycyclopent-2-en-1-yl]carbamic acid tert-butyl ester.[3]

Step 3: Enzymatic Kinetic Resolution

-

Rationale: To separate the enantiomers, leveraging the high stereoselectivity of an enzyme.

-

Procedure: The racemic alcohol is acylated using vinyl acetate in the presence of a lipase, such as Novozym 435. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer (the desired (1R,3S) precursor).[3]

Step 4: Saturation and Deprotection

-

Rationale: To obtain the final saturated cyclopentane ring and deprotect the functional groups.

-

Procedure: The separated chiral intermediate is subjected to catalytic hydrogenation (e.g., using palladium on carbon) to reduce the double bond. Subsequent deprotection steps under acidic or basic conditions remove the protecting groups to yield the final product.[3]

Caption: Workflow for the asymmetric synthesis of the target compound.

Stereochemistry and Pharmacological Profile